molecular formula C19H20N4O2 B2534603 6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 1795458-24-0

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B2534603
CAS No.: 1795458-24-0
M. Wt: 336.395
InChI Key: UBDTUYMNJRIYRO-UHFFFAOYSA-N
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Description

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxy group at the 6-position. The pyrrolidine and pyridine moieties are then introduced through a series of coupling reactions. Common reagents used in these steps include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide: shares similarities with other indole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-15-6-5-13-10-17(22-16(13)11-15)19(24)21-14-7-9-23(12-14)18-4-2-3-8-20-18/h2-6,8,10-11,14,22H,7,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDTUYMNJRIYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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